![molecular formula C23H25N3O2 B2660000 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797179-85-1](/img/structure/B2660000.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as MPB or MPB-PEA, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine class of compounds and has been found to have a unique mechanism of action that may make it useful in a variety of applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry has led to the development of methods for the enantioselective synthesis of piperidine derivatives, showcasing the versatility of piperidine-based compounds in synthetic chemistry. For example, Calvez et al. (1998) detailed an enantioselective synthesis approach for 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which could potentially be applied to synthesize compounds similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (Calvez, Chiaroni, & Langlois, 1998).
Potential Therapeutic Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Compounds with structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide have been investigated for their potential as PARP inhibitors. Penning et al. (2010) developed a series of phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors with significant cellular potency, indicating the potential therapeutic applications of such compounds in cancer treatment (Penning et al., 2010).
Histone Deacetylase (HDAC) Inhibitors : Zhou et al. (2008) described the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a selective HDAC inhibitor, showcasing the role of benzamide derivatives in the development of anticancer drugs (Zhou et al., 2008).
Neuroleptic Activity : The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) activity have been explored, indicating the psychiatric applications of such compounds. Iwanami et al. (1981) designed and synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrating significant inhibitory effects on apomorphine-induced behavior in rats (Iwanami et al., 1981).
properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPKJWNARCGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.